molecular formula C12H10ClN3S B8441933 2-Chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine

2-Chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine

Cat. No.: B8441933
M. Wt: 263.75 g/mol
InChI Key: ARZHIBZHEITJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C12H10ClN3S and its molecular weight is 263.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10ClN3S/c1-16(2)11-10-9(14-12(13)15-11)7-5-3-4-6-8(7)17-10/h3-6H,1-2H3

InChI Key

ARZHIBZHEITJRB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1SC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyrimidine (1.0 g), 50% aqueous dimethyl amine (2 mL), ethanol (10 mL), and 1,4-dioxane (10 mL) was stirred at 40° C. for 1 h. Water was added to the reaction mixture, the resulting solids were collected by filtration and washed with water to obtain 2-chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine (0.98 g). (2) To a mixture of 2-chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine (0.10 g), Pd2(dba)3 (0.035 g), Xantphos (0.066 g), (S)-t-butyl 3-aminopyrrolidine-1-carboxylate (0.071 mL), and 1,4-dioxane (1 mL) was added sodium t-butoxide (0.11 g) under nitrogen atmosphere, and the mixture was stirred at 60° C. for 6 h and then at room temperature for 15 h. The reaction mixture was diluted with ethyl acetate and water, then the interlayer was removed by Celite filtration, and the organic layer was washed with saturated brine. The organic layer was dried with anhydrous magnesium sulfate, then the desiccant was removed by filtration, the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=2:1) to obtain t-butyl (S)-3-(4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamino)pyrrolidine-1-carboxylate (0.13 g). (3) To a solution of t-butyl (S)-3-(4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamino)pyrrolidine-1-carboxylate (0.13 g) in 1,4-dioxane (1 mL) were added several drops of a solution (1 mL) of 4 M HCl in 1,4-dioxane and concentrated hydrochloric acid, and the mixture was stirred at room temperature for 3 h. To the reaction suspension was added a small amount of methanol, the mixture was stirred, followed by addition of ethyl acetate, and the solids were collected by filtration. The resulting solids were dissolved in ethyl acetate and 1 M aqueous sodium hydroxide, and the aqueous layer was extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, then the desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure to obtain (S)-3-(4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamino)pyrrolidine (0.092 g). (4) To a solution of (S)-3-(4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamino)pyrrolidine (0.091 g) in DMF (2 mL) were added 4-trifluoromethoxyphenylacetic acid (0.096 g), HOBt (0.039 g), and EDC.HCl (0.17 g), and the mixture was stirred at room temperature for 1 h. The reaction solution was diluted with ethyl acetate, and then the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated brine and dried with anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=40:1) to obtain white solid 1-((S)-3-(4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamino)pyrrolidin-1-yl)-2-(4-trifluoromethoxy-phenyl)ethanone (0.024 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.